Product packaging for 2-(Bromomethyl)-1,3-diethylbenzene(Cat. No.:CAS No. 1247022-13-4)

2-(Bromomethyl)-1,3-diethylbenzene

Cat. No.: B1651235
CAS No.: 1247022-13-4
M. Wt: 227.14
InChI Key: PFUQGCXGNUIXTP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-diethylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15B B1651235 2-(Bromomethyl)-1,3-diethylbenzene CAS No. 1247022-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,3-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUQGCXGNUIXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298174
Record name 2-(Bromomethyl)-1,3-diethylbenzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247022-13-4
Record name 2-(Bromomethyl)-1,3-diethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247022-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Compound Within the Broader Class of Benzyl Halides and Substituted Aromatics

2-(Bromomethyl)-1,3-diethylbenzene belongs to the class of organic compounds known as benzyl (B1604629) halides. These are characterized by a halogen atom attached to a carbon atom which is, in turn, bonded to an aromatic ring. This structural motif imparts a distinct reactivity to the molecule. The reactivity of the carbon-bromine bond in this compound is significantly influenced by the adjacent benzene (B151609) ring.

Benzyl halides are typically more reactive in nucleophilic substitution reactions than simple alkyl halides. rajdhanicollege.ac.in This heightened reactivity is attributed to the stability of the resulting carbocation intermediate in an SN1 reaction, which is stabilized by resonance with the aromatic ring. In an SN2 reaction, the transition state is also stabilized by the delocalization of electron density from the pi system of the benzene ring. rajdhanicollege.ac.inquora.com

The benzene ring of this compound is also a substituted aromatic compound. It possesses two ethyl groups at positions 1 and 3, and a bromomethyl group at position 2. The ethyl groups are activating substituents, meaning they increase the electron density of the benzene ring and make it more susceptible to electrophilic aromatic substitution. fiveable.me They are ortho-, para-directing, meaning they will direct incoming electrophiles to the positions adjacent and opposite to them on the ring. fiveable.me The bromomethyl group, while containing a halogen, is primarily considered an alkyl-type substituent in terms of its directing effect on the aromatic ring, which is also ortho-, para-directing. The interplay of these substituents influences the regioselectivity of further reactions on the aromatic ring.

Table 1: Comparison of Reactivity in Nucleophilic Substitution

Halide Type General Structure Reactivity Rationale
Alkyl Halide R-X Moderate The C-X bond is polarized, but the carbocation intermediate (in SN1) or transition state (in SN2) lacks additional stabilization. rajdhanicollege.ac.in
Vinyl Halide C=C-X Low The C-X bond has partial double bond character due to resonance, making it stronger and less prone to cleavage. The resulting vinyl cation is highly unstable. quora.com
Benzyl Halide Ar-CH₂-X High The carbocation intermediate (in SN1) is stabilized by resonance with the aromatic ring. The transition state in SN2 reactions is also stabilized. rajdhanicollege.ac.inquora.com

Fundamental Significance As a Versatile Synthetic Intermediate

The primary significance of 2-(Bromomethyl)-1,3-diethylbenzene in chemical research lies in its role as a versatile synthetic intermediate. The presence of the reactive bromomethyl group allows for the facile introduction of the 2,6-diethylbenzyl moiety into a wide array of molecules. This is typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles.

This reactivity makes this compound a valuable tool for the construction of more complex molecular architectures. For instance, it can be reacted with amines to form substituted benzylamines, with alkoxides to yield benzyl (B1604629) ethers, and with cyanide to produce benzyl cyanides, which can be further elaborated into other functional groups. These transformations are fundamental in the synthesis of new organic materials, potential pharmaceutical candidates, and ligands for catalysis. The steric bulk provided by the two ethyl groups can also be exploited to influence the stereochemistry of reactions or to create specific three-dimensional molecular shapes.

While specific, large-scale applications for this compound are not widely documented in publicly available literature, its structural motifs are found in more complex molecules investigated in various fields of chemical research. The development of novel synthetic routes to access such polysubstituted aromatic compounds remains an active area of investigation. nih.govrsc.org

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 1247022-13-4 biosynth.com
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Not specified
Boiling Point Not specified
Density Not specified

Overview of Current Academic Research Trajectories and Challenges

Regioselective Bromomethylation of 1,3-Diethylbenzene (B91504)

Direct introduction of a bromomethyl group onto the 1,3-diethylbenzene ring at the 2-position requires careful control of reaction conditions to achieve the desired regioselectivity.

Free Radical Bromination Approaches

Benzylic bromination, a free-radical chain reaction, is a common method for introducing a bromine atom onto a carbon adjacent to an aromatic ring. chemistrysteps.comucalgary.calibretexts.org For 1,3-diethylbenzene, the benzylic positions are the methylene (B1212753) groups of the ethyl substituents. To achieve bromination on the aromatic ring itself, specifically at the methyl group in a toluene (B28343) derivative, N-bromosuccinimide (NBS) is a frequently used reagent. wikipedia.orgmasterorganicchemistry.comchadsprep.com NBS provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl4). wikipedia.org The stability of the resulting benzylic radical, which is resonance-stabilized by the benzene ring, is a key driving force for this reaction. chemistrysteps.comlibretexts.org

While direct free-radical bromination of 1,3-diethylbenzene would primarily occur at the ethyl groups, the synthesis of this compound would necessitate starting with 1,3-diethyl-2-methylbenzene. The free radical bromination of this precursor would then selectively occur at the methyl group due to the enhanced stability of the resulting benzylic radical.

Friedel-Crafts Type Halomethylation Reactions

Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds with aromatic compounds. ethz.chnih.govchemguide.co.uk Halomethylation is a variation of the Friedel-Crafts alkylation that introduces a halomethyl group (-CH2X) onto an aromatic ring. ethz.ch This typically involves reacting the aromatic substrate with formaldehyde (B43269) and a hydrogen halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). chemguide.co.ukyoutube.com However, these reactions can be complicated by side reactions such as polyalkylation and rearrangement of the carbocation intermediate. youtube.comyoutube.com

For the synthesis of this compound, a direct Friedel-Crafts bromomethylation of 1,3-diethylbenzene would be challenging due to the directing effects of the two ethyl groups. The ethyl groups are ortho-, para-directing, which would favor substitution at the 4- and 6-positions, and to a lesser extent, the 2-position. Achieving high regioselectivity for the 2-position would likely require specific catalysts or reaction conditions that can overcome these electronic and steric influences.

Alternative Benzylic Bromination Strategies

Alternative methods for benzylic bromination often focus on developing more environmentally friendly and efficient protocols. This includes the use of "on water" reaction conditions with NBS and visible light, which can offer selective monobromination. researchgate.net Other approaches involve in-situ generation of bromine from reagents like sodium bromate (B103136) (NaBrO3) and hydrobromic acid (HBr) in continuous flow reactors, which can improve reaction efficiency and safety. researchgate.net While these methods are generally applicable to benzylic brominations, their specific application to achieve the this compound structure would still depend on the regiochemical outcome determined by the substrate.

Precursor Synthesis and Functional Group Interconversion Routes

An alternative and often more controlled approach to synthesizing this compound involves the preparation of a precursor molecule that already possesses the desired substitution pattern, followed by conversion of a functional group into the bromomethyl group.

Synthesis of Orthogonally Substituted Diethylbenzene Scaffolds

The synthesis of a suitable precursor, such as 2-methyl-1,3-diethylbenzene or 2-hydroxymethyl-1,3-diethylbenzene, is the initial step in this strategy. The synthesis of polysubstituted benzenes can be achieved through various methods, including the disproportionation of ethylbenzene (B125841) to produce a mixture of diethylbenzene isomers. google.com However, isolating the specific 1,3-diethyl isomer is necessary. chemsynthesis.comnist.govnih.gov Further functionalization to introduce a group at the 2-position would then be required.

More direct routes to specifically substituted benzenes can involve multi-step synthetic sequences. For instance, the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene involves a two-step process starting from 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene. researchgate.net Similar strategies could be envisioned for the synthesis of a 2-substituted-1,3-diethylbenzene precursor.

Transformation of Hydroxymethyl or Chloromethyl Analogues to Bromomethyl

Once a precursor such as 2-(hydroxymethyl)-1,3-diethylbenzene or 2-(chloromethyl)-1,3-diethylbenzene (B8623579) is obtained, the final step is the conversion of the hydroxymethyl or chloromethyl group into a bromomethyl group.

The conversion of benzylic alcohols to benzylic bromides is a common transformation in organic synthesis. tandfonline.comtandfonline.com A variety of reagents can effect this conversion, including phosphorus tribromide (PBr3) or a combination of triphenylphosphine (B44618) (PPh3) and N-bromosuccinimide (NBS). rsc.orgfiveable.me The reaction with PPh3/NBS is often rapid and proceeds in high yield at room temperature. rsc.org Microwave-assisted methods using this reagent combination can further accelerate the reaction. tandfonline.comtandfonline.com

Similarly, a 2-(chloromethyl)-1,3-diethylbenzene precursor can be converted to the desired bromomethyl compound through a Finkelstein-type reaction. This involves treating the chloromethyl compound with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. This nucleophilic substitution reaction exchanges the chloride for a bromide.

Table 1: Synthetic Methodologies for Benzylic Bromides

Method Reagents Key Features
Free Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Selective for benzylic positions; provides a low concentration of Br2. wikipedia.orgmasterorganicchemistry.com
Friedel-Crafts Halomethylation Formaldehyde, HBr, Lewis Acid (e.g., AlCl3) Direct introduction of a halomethyl group; can suffer from side reactions. ethz.chchemguide.co.uk
Conversion of Benzylic Alcohols PPh3 / NBS Rapid and high-yielding conversion at room temperature. rsc.org
Conversion of Benzylic Alcohols PBr3 A classic method for converting alcohols to bromides. fiveable.me

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3-Diethylbenzene
N-Bromosuccinimide
Azobisisobutyronitrile
Benzoyl Peroxide
Carbon Tetrachloride
1,3-Diethyl-2-methylbenzene
Aluminum Chloride
Sodium Bromate
Hydrobromic Acid
2-(Hydroxymethyl)-1,3-diethylbenzene
2-(Chloromethyl)-1,3-diethylbenzene
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
2,6-Di-tert-butyl phenol
Paraformaldehyde
Mesitylene
Phosphorus Tribromide
Triphenylphosphine
Sodium Bromide
Acetone

Catalytic Strategies for Efficient Bromomethylation

The introduction of a bromomethyl group onto an aromatic ring, particularly at a benzylic position, is a cornerstone of synthetic organic chemistry. While classical methods often employ stoichiometric reagents, modern approaches are increasingly shifting towards more efficient and selective catalytic systems.

The most prevalent method for benzylic bromination is the Wohl-Ziegler reaction, which traditionally utilizes N-bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride. wikipedia.org The reaction is initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photochemical means, rather than a catalyst in the conventional sense. wikipedia.orgacs.orgnih.gov The generally accepted Goldfinger mechanism suggests that NBS serves as a source of a low concentration of molecular bromine, which is the active brominating agent in the radical chain reaction. wikipedia.org

For substrates like 1,3-diethylbenzene, the primary challenge lies in achieving regioselectivity for the desired 2-position and avoiding side reactions such as multiple brominations or bromination of the aromatic ring itself. While the ethyl groups are ortho-, para-directing for electrophilic substitution on the ring, radical bromination preferentially occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org

More advanced and environmentally benign approaches have been developed, including the use of a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium. rsc.org This method provides an efficient and safer alternative to liquid bromine. rsc.org Furthermore, modifications to the Wohl-Ziegler reaction have been explored to enhance selectivity. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalytic amounts of zirconium tetrachloride (ZrCl₄) has been shown to prevent the competing bromination of the aromatic ring. scientificupdate.com

Continuous flow photoreactors represent a significant advancement in benzylic bromination technology. acs.orgnih.govacs.orgresearchgate.net These systems allow for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved yields, selectivity, and safety, particularly during scale-up. acs.orgresearchgate.net The use of safer solvents like acetonitrile (B52724) in these systems is also a notable improvement over the hazardous chlorinated solvents traditionally used. acs.orgnih.gov

Table 1: Comparison of Bromomethylation Methods for Aromatic Compounds

MethodReagents & ConditionsAdvantagesDisadvantages
Wohl-Ziegler Reaction N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat or Light, Nonpolar Solvent (e.g., CCl₄)Well-established, good for allylic and benzylic brominationUse of hazardous solvents, can lead to side products
NaBr/NaBrO₃ System Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃), Aqueous Acidic MediumSafer alternative to liquid bromine, environmentally friendlierMay require specific pH control
DBDMH/ZrCl₄ System 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Catalytic Zirconium Tetrachloride (ZrCl₄)Prevents aromatic ring brominationRequires a specific catalyst
Continuous Flow Photoreactors NBS, Photochemical Initiation, AcetonitrileHigh scalability, improved safety and control, use of safer solventsRequires specialized equipment

Stereochemical Control and Diastereoselectivity in Synthesis

The principles of stereochemical control and diastereoselectivity are not applicable to the synthesis of this compound. The target molecule is achiral as the carbon atom of the bromomethyl group is not a stereocenter.

In the context of benzylic bromination, the reaction proceeds through a radical mechanism involving the formation of a benzylic radical intermediate. libretexts.orgresearchgate.net This intermediate is sp²-hybridized and possesses a planar geometry. khanacademy.org If the benzylic carbon were a stereocenter in the starting material, the formation of this planar radical would result in the loss of stereochemical information, leading to a racemic mixture of products. khanacademy.org Therefore, even if a chiral precursor were used, the synthesis of a single enantiomer of a chiral analog of this compound via this method would not be possible without the use of a chiral catalyst or auxiliary that could induce stereoselectivity in the product-forming step.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale introduces a unique set of challenges. For the synthesis of this compound and related compounds, several factors must be carefully considered to ensure safety, efficiency, and reproducibility.

A critical aspect of scaling up benzylic bromination reactions is managing the exothermic nature of the process. researchgate.net Inadequate heat dissipation can lead to a runaway reaction and the formation of undesirable byproducts. Continuous flow reactors offer a significant advantage in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat exchange and precise temperature control. acs.orgresearchgate.net

The choice of solvent is another crucial consideration. While carbon tetrachloride has been historically used in the Wohl-Ziegler reaction, its toxicity and environmental impact necessitate the use of safer alternatives. wikipedia.org Acetonitrile has been successfully employed in continuous flow brominations, offering a less hazardous option without compromising reaction efficiency. acs.orgnih.gov

Process optimization in the laboratory would involve a systematic study of various reaction parameters to maximize the yield of the desired product while minimizing impurities. Key parameters to investigate include:

Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the substrate (1,3-diethylbenzene) should be optimized to ensure complete conversion while avoiding over-bromination.

Reaction Time and Temperature: The influence of reaction time and temperature on the yield and selectivity needs to be determined. In a study on the bromomethylation of 1,2-dialkylbenzenes, both temperature and reaction time were found to significantly affect the product distribution between mono- and bis-bromomethylated products. uh.edu

Initiator Concentration: In radical reactions, the concentration of the initiator can impact the reaction rate and the formation of byproducts.

Work-up and Purification: The development of an efficient and scalable work-up and purification protocol is essential. This typically involves quenching any remaining brominating agent, washing the organic phase to remove byproducts (such as succinimide (B58015) from NBS), and isolating the final product through distillation or chromatography.

Table 2: Key Parameters for Laboratory Scale-Up and Optimization of Benzylic Bromination

ParameterConsiderationImpact on Process
Heat Management The reaction is exothermic; efficient heat dissipation is crucial.Prevents runaway reactions and byproduct formation.
Solvent Choice Replacement of hazardous solvents like CCl₄ with safer alternatives like acetonitrile.Improves safety and reduces environmental impact.
Reagent Ratio Optimizing the stoichiometry of the brominating agent to the substrate.Maximizes conversion and minimizes over-bromination.
Reaction Conditions Fine-tuning of temperature and reaction time.Influences reaction rate, yield, and selectivity.
Purification Method Development of a scalable work-up and purification strategy.Ensures the isolation of a high-purity product.

Nucleophilic Substitution Pathways

The presence of two ethyl groups ortho to the bromomethyl group in this compound significantly influences its reactivity in nucleophilic substitution reactions. These steric hindrances play a crucial role in determining the dominant mechanistic pathway.

Elucidating SN1 and SN2 Mechanistic Contributions

The primary nature of the carbon bearing the bromine atom would typically suggest a propensity for an SN2 reaction. However, the considerable steric bulk imposed by the ortho-diethyl substituents creates a challenging environment for the backside attack required for a concerted SN2 mechanism. libretexts.org This steric hindrance dramatically slows down the rate of SN2 reactions. pressbooks.pub

Conversely, the benzylic position of the carbocation that would be formed upon cleavage of the C-Br bond is stabilized by resonance with the aromatic ring. This stabilization, a key factor for the SN1 pathway, makes the formation of a carbocation intermediate more favorable than for a typical primary alkyl halide. masterorganicchemistry.com Therefore, a competition between the SN1 and SN2 pathways is expected.

With weak nucleophiles in polar protic solvents, the SN1 mechanism is likely to be more prominent, as these conditions favor carbocation formation. libretexts.orgresearchgate.net With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 pathway, although slowed by sterics, can still occur. researchgate.net

Table 1: Predicted Mechanistic Preference for this compound Under Various Conditions

NucleophileSolventPredicted Major PathwayPredicted Minor Pathway
Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol)SN1E1
Strong, Unhindered (e.g., I⁻, CN⁻)Polar Aprotic (e.g., DMSO)SN2E2
Strong, Hindered (e.g., t-BuO⁻)Polar Aprotic (e.g., DMSO)E2SN2

This table presents predicted outcomes based on general principles of physical organic chemistry, as specific experimental data for this compound is not widely available.

Reactivity with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

The reaction of this compound with various heteroatom nucleophiles is expected to yield a range of substituted products, with the reaction mechanism being highly dependent on the nature of the nucleophile.

Nitrogen Nucleophiles: Primary and secondary amines can act as effective nucleophiles. For instance, reaction with ammonia (B1221849) or primary amines would lead to the corresponding primary or secondary benzylic amines. Given that amines are also bases, a competition with elimination reactions is possible, especially with more hindered amines or at higher temperatures. masterorganicchemistry.com

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) are strong nucleophiles but also strong bases, which often leads to a significant amount of elimination by-products. libretexts.org The use of weaker oxygen nucleophiles, such as carboxylates (RCOO⁻), in an SN2 reaction can lead to the formation of esters.

Sulfur Nucleophiles: Thiolates (RS⁻) are generally excellent nucleophiles and relatively weak bases, which makes them ideal for promoting SN2 reactions over elimination. The reaction with a thiolate would be expected to efficiently produce the corresponding thioether.

Table 2: Illustrative Examples of Nucleophilic Substitution Products

NucleophileReagent ExampleProduct StructureProduct Name
NitrogenAmmonia (NH₃)2-(Aminomethyl)-1,3-diethylbenzene
OxygenSodium Methoxide (NaOCH₃)2-(Methoxymethyl)-1,3-diethylbenzene
SulfurSodium Thiophenolate (NaSPh)2-(Phenylthiomethyl)-1,3-diethylbenzene

This table shows potential products from nucleophilic substitution reactions.

Carbon-Carbon Bond Forming Reactions with Carbanion Equivalents

Creating new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can serve as an electrophile in reactions with carbanion equivalents.

One common method involves the use of Grignard reagents . However, the formation of a Grignard reagent from this compound itself (by reaction with magnesium) could be complicated by Wurtz coupling side reactions. lumenlearning.com A more viable approach would be to use this compound as the electrophile in a coupling reaction with a different Grignard reagent, such as phenylmagnesium bromide, to form a new C-C bond. wikipedia.orgyoutube.com

The Wittig reaction provides another route for C-C bond formation, specifically for the synthesis of alkenes. wikipedia.org The first step, the formation of the phosphonium (B103445) salt via an SN2 reaction with triphenylphosphine, can be slow with sterically hindered halides. wikipedia.org However, once the ylide is formed by deprotonation, it can react with aldehydes or ketones.

Elimination Reactions to Form Unsaturated Species

In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically a styrene (B11656) analogue. The competition between substitution and elimination is a key aspect of its reactivity.

E1 and E2 Mechanistic Discernment

The mechanism of elimination, either E1 or E2, is dictated by the reaction conditions, particularly the strength of the base.

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), will favor the E2 pathway. libretexts.orgresearchgate.net The base will abstract a proton from a carbon adjacent to the bromomethyl group in a concerted step with the departure of the bromide ion. The steric hindrance around the electrophilic carbon makes substitution less favorable, thus promoting elimination.

E1 Mechanism: In the absence of a strong base and under conditions that favor carbocation formation (e.g., in a polar protic solvent), the E1 mechanism can compete with the SN1 reaction. libretexts.orgresearchgate.net Once the benzylic carbocation is formed, loss of a proton from an adjacent carbon will lead to the alkene.

Formation of Alkene Derivatives (e.g., Styrene Analogues)

The primary elimination product of this compound is 1,3-diethyl-2-vinylbenzene, a substituted styrene. The formation of this conjugated system is thermodynamically favorable. The dehydrogenation of diethylbenzenes is a known industrial route to produce divinylbenzenes, which are structurally related.

Table 3: Predicted Product Ratios in Substitution vs. Elimination Reactions

ReagentSolventPredicted Major ProductPredicted Minor Product
Sodium Ethoxide (NaOEt)Ethanol1,3-Diethyl-2-vinylbenzene (E2)2-(Ethoxymethyl)-1,3-diethylbenzene (SN2)
Potassium tert-Butoxide (t-BuOK)tert-Butanol1,3-Diethyl-2-vinylbenzene (E2)Negligible Substitution
Water (H₂O)Heat2-(Hydroxymethyl)-1,3-diethylbenzene (SN1)1,3-Diethyl-2-vinylbenzene (E1)

This table provides hypothetical product distributions to illustrate the competition between substitution and elimination based on established reactivity principles.

Participation in Rearrangement Reactions

While specific studies on the rearrangement of this compound are not extensively documented, its structural features suggest the possibility of undergoing certain classes of rearrangements, most notably the Sommelet-Hauser rearrangement. This reaction involves the transformation of benzylic quaternary ammonium (B1175870) salts in the presence of a strong base, such as sodium amide. wikipedia.orgnumberanalytics.com

For this compound, this would first require conversion to the corresponding quaternary ammonium salt, for example, by reaction with a tertiary amine like trimethylamine. The resulting benzyltrimethylammonium (B79724) salt, upon treatment with a strong base, could then potentially undergo rearrangement.

The mechanism of the Sommelet-Hauser rearrangement proceeds through the formation of a benzylic ylide. wikipedia.org This ylide can then undergo a numberanalytics.comyoutube.com-sigmatropic rearrangement, leading to the formation of a new C-C bond at the ortho position of the aromatic ring and yielding a substituted N,N-dialkylbenzylamine. wikipedia.orgnumberanalytics.com In the case of the derivative of this compound, the steric hindrance from the two ethyl groups at the 2 and 6 positions might influence the feasibility and outcome of this rearrangement. A competing reaction, the Stevens rearrangement, may also occur. wikipedia.org

A hypothetical reaction scheme for the Sommelet-Hauser rearrangement of a derivative of this compound is presented below:

Hypothetical Sommelet-Hauser Rearrangement

Reactant Reagents Major Product

Electrophilic Aromatic Substitution Reactions on the Benzene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. nih.gov However, for this compound, several factors complicate the prediction of the reaction's course and regioselectivity. The benzene ring is already substituted with three groups: two ethyl groups and a bromomethyl group.

The ethyl groups are activating and ortho-, para-directing. The bromomethyl group is generally considered to be deactivating due to the electron-withdrawing nature of the bromine atom, and it would be expected to direct incoming electrophiles to the meta position relative to itself. The combined directing effects of these substituents, along with the significant steric hindrance provided by the two ethyl groups flanking the bromomethyl group, would make substitution on the ring challenging and likely lead to a mixture of products.

For instance, in a nitration reaction, the incoming nitro group would be directed to the positions influenced by the activating ethyl groups, but the steric bulk would likely favor substitution at the less hindered para position to one of the ethyl groups. There is a documented example of the nitration of 2-(bromomethyl)-1,3-dimethyl-5-nitro-benzene, indicating that electrophilic substitution on a similarly substituted ring is possible. chemicalbook.com

Predicting the major product of an electrophilic aromatic substitution on this compound without experimental data is speculative. The interplay of electronic and steric effects would need to be carefully evaluated.

Radical Reactions and Their Mechanistic Implications

The benzylic position of this compound is prone to radical reactions due to the resonance stabilization of the resulting benzylic radical.

A key radical reaction is the free-radical bromination of alkylbenzenes to produce benzylic bromides. The formation of this compound itself likely proceeds via a radical pathway from 1,3-diethyl-2-methylbenzene. The radical bromination of ethylbenzene, for example, is known to occur selectively at the benzylic position. youtube.compearson.com This reaction is typically initiated by light or a radical initiator and proceeds via a radical chain mechanism. ucalgary.ca

A study on the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide provides a close analogy. nih.gov This reaction uses hydrogen peroxide as an oxidant and a bromine source under light irradiation, achieving high conversion and yield. nih.gov The conditions for this analogous reaction are summarized in the table below.

Conditions for Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene

Parameter Optimal Condition
Oxidant H2O2
Bromine Source HBr
Light Source Blue light
Solvent 1,2-dichloroethane
Temperature 70 °C

Data from a study on the synthesis of 2,6-dichlorobenzyl bromide. nih.gov

Furthermore, the benzylic bromide of this compound can itself undergo further radical reactions. For instance, sterically hindered benzyl (B1604629) ethers can be de-O-benzylated using N-bromosuccinimide (NBS) and light, a reaction that proceeds through a radical mechanism at the benzylic position. researchgate.net This suggests that the benzylic hydrogen in a potential precursor and the bromine in the title compound are susceptible to radical abstraction.

The stability of the benzylic radical intermediate is a key factor in these reactions. The presence of two ethyl groups at the ortho positions may provide some additional steric shielding to the radical center, potentially influencing the rates and outcomes of subsequent reactions.

Role in Polymer Chemistry and Advanced Materials Science

Monomer for Polymerization Reactions

The presence of the highly reactive bromomethyl group makes 2-(Bromomethyl)-1,3-diethylbenzene a valuable monomer component, particularly as an initiator or a precursor for creating complex polymer structures.

Radical and Controlled Radical Polymerization Initiators

The carbon-bromine bond in the benzylic position of this compound can be cleaved to generate a radical, making it a suitable initiator for free-radical polymerization. youtube.com Initiators are critical compounds that start the polymerization process by creating free radicals, which then propagate by reacting with monomer units. youtube.comsigmaaldrich.com The choice of initiator is crucial as it influences the rate of polymerization and the final properties of the polymer, such as molecular weight. youtube.com

More significantly, this compound is an excellent candidate for use as an initiator in controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with controlled molecular weight, narrow molecular weight distribution (low polydispersity), and complex architectures. sigmaaldrich.com In ATRP, an alkyl halide, such as this compound, is used as the initiator in conjunction with a transition metal complex (e.g., copper or iron-based) as a catalyst. nih.gov The catalyst reversibly activates and deactivates the dormant polymer chain at the carbon-halogen terminus, allowing for controlled chain growth. nih.govcmu.edu

Benzyl (B1604629) halides are effective initiators for the ATRP of various monomers, including styrenes and acrylates. The structure of this compound is analogous to other successful ATRP initiators like 1-phenylethyl bromide and 2-bromoisobutyryl bromide derivatives. cmu.eduumich.edu The initiation step involves the abstraction of the bromine atom by the metal catalyst in its lower oxidation state, generating a benzylic radical that initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656). nih.govcmu.edu

Initiator Type Polymerization Method Role of this compound Key Features
Thermal Radical InitiatorFree-Radical Polymerization (FRP)Generates a primary radical upon thermal decomposition to initiate polymerization.Simple, but offers limited control over polymer architecture. sigmaaldrich.com
ATRP InitiatorAtom Transfer Radical Polymerization (ATRP)Provides the alkyl halide starting point for controlled chain growth.Enables synthesis of well-defined polymers with controlled molecular weight and low polydispersity. sigmaaldrich.com

Polycondensation Precursor for Specialty Polymers

Polycondensation is a process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or HBr. The benzylic bromide of this compound can readily participate in such reactions. For instance, it can undergo reactions with nucleophiles like bisphenols or diamines in a Williamson ether synthesis or an N-alkylation type reaction, respectively. If copolymerized with a difunctional or multifunctional comonomer, it can lead to the formation of specialty polyesters, polyamides, or polyethers with the diethylbenzene moiety incorporated into the polymer backbone.

Furthermore, it can be chemically transformed into other reactive monomers. For example, conversion of the bromomethyl group to an ethynyl (B1212043) group would yield 1,3-diethyl-2-ethynylbenzene. Diethynylarenes are known monomers for polycyclotrimerization reactions, which can produce highly cross-linked, thermally stable polyphenylene networks. nih.gov

Design of Branched and Cross-Linked Polymer Architectures

The single reactive bromomethyl group on this compound makes it an ideal "inimer" (a molecule that acts as both initiator and monomer) for creating branched polymer structures. When copolymerized with a divinyl monomer, such as divinylbenzene, under radical conditions, the bromomethyl group can initiate a new polymer chain, leading to a branched or grafted structure. nih.gov

This compound can also be used to introduce reactive sites along a polymer chain that can later be used for cross-linking. For example, if a small amount of this compound is copolymerized with a primary monomer like styrene, the resulting copolymer will have pendant bromomethyl groups. These groups can then be reacted with a difunctional cross-linking agent in a post-polymerization step to form a cross-linked network. This approach is analogous to the use of molecules like 1,3,5-tris-(bromomethyl) benzene (B151609) as cross-linkers for creating stable polymer films. academie-sciences.fr The formation of branched and cross-linked structures significantly impacts the material's mechanical properties, thermal stability, and solubility. nih.gov

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization is a powerful tool for modifying the properties of existing polymers. The reactive nature of the bromomethyl group in this compound makes it a key component in strategies designed to graft polymer chains onto surfaces or existing polymer backbones.

Grafting-From and Grafting-To Approaches

Polymer grafting involves attaching polymer chains (branches) to a main polymer backbone, resulting in a graft copolymer. nih.gov This technique is used to combine the properties of two different polymers, enhancing characteristics like solubility or biocompatibility. nih.gov The two primary methods are "grafting-from" and "grafting-to". nih.govrsc.org

In the "grafting-from" approach, initiator sites are first attached to a polymer backbone, and then a second monomer is polymerized from these sites. nih.govresearchgate.net A polymer backbone containing this compound units would be an ideal macroinitiator for this process. The bromomethyl groups serve as initiation sites for controlled radical polymerization techniques like ATRP, allowing dense brushes of a different polymer to be grown from the main chain. researchgate.net This method typically achieves a higher grafting density compared to the "grafting-to" method. rsc.org

In the "grafting-to" method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. nih.govnih.gov In this scenario, a polymer backbone could be functionalized with nucleophilic groups (e.g., hydroxyl or amine groups), which would then react with the bromomethyl group of this compound that has been previously attached to another polymer chain's terminus. While this allows for precise control over the grafted chains, the grafting density is often lower due to steric hindrance from the pre-formed polymer chains. osti.gov

Grafting Strategy Description Role of this compound
Grafting-From Polymer chains are grown from initiation sites on a substrate or backbone polymer. nih.govThe bromomethyl group acts as a surface-bound or backbone-bound initiator for techniques like ATRP. researchgate.netnih.gov
Grafting-To Pre-synthesized polymer chains are attached to a substrate or backbone polymer. nih.govThe bromomethyl group can act as an electrophilic site for reaction with a nucleophilic end-functionalized polymer.

Surface Modification of Polymeric Materials

Modifying the surface of a polymer is crucial for applications in biomedical devices, sensors, and coatings, as surface properties govern interactions with the external environment. nih.govmdpi.comresearchgate.net this compound is an excellent agent for surface modification via the "grafting-from" technique, often termed surface-initiated polymerization.

The process involves first immobilizing the initiator, this compound, onto a substrate surface (e.g., silica, gold, or a base polymer film). This can be achieved through various chemical reactions depending on the substrate's native functionality. Once the initiator is covalently bound to the surface, surface-initiated ATRP (SI-ATRP) can be used to grow well-defined polymer brushes directly from the surface. umich.edunih.gov This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, thereby tailoring the surface properties such as wettability, biocompatibility, and adhesion without altering the bulk properties of the underlying material. mdpi.comresearchgate.net

Precursor for Optoelectronic Materials (e.g., conjugated polymers)

There is no available research data or literature that demonstrates the use of this compound in the synthesis of conjugated polymers for optoelectronic applications. While the structural motif of a bromomethyl group attached to a substituted benzene ring is common in the synthesis of various organic electronic materials, no studies have been found that specifically utilize the 1,3-diethyl substitution pattern on the benzene ring for this purpose. General synthetic routes to conjugated polymers, such as Gilch, Horner, or Suzuki polymerizations, often employ bifunctional monomers, and while this compound possesses a reactive site, its monofunctional nature would typically lend it to end-capping or side-chain functionalization rather than direct polymerization into a conjugated backbone. However, no such specific applications have been documented.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for determining the structure of 2-(Bromomethyl)-1,3-diethylbenzene in solution. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the molecular framework can be constructed.

Proton NMR spectroscopy provides critical information about the different types of protons and their neighboring atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while spin-spin coupling patterns reveal the connectivity between adjacent protons.

In the ¹H NMR spectrum of this compound, the benzylic protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet, typically in the range of δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic protons will exhibit a characteristic splitting pattern. The single proton at the C4 position of the benzene (B151609) ring typically appears as a triplet, while the two equivalent protons at the C3 and C5 positions appear as a doublet. The ethyl groups give rise to a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), resulting from coupling with the adjacent methyl and methylene protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl)~1.25Triplet~7.6
CH₂ (ethyl)~2.70Quartet~7.6
CH₂ (bromomethyl)~4.60Singlet-
Aromatic H~7.10-7.25Multiplet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR spectroscopy provides a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its bonding environment.

For this compound, the carbon of the bromomethyl group (CH₂Br) is expected to resonate at a relatively low field, typically around 30-35 ppm. The carbons of the ethyl groups will show signals for the methyl (CH₃) and methylene (CH₂) carbons. The aromatic carbons will appear in the range of approximately 125-145 ppm, with the carbons directly attached to the ethyl and bromomethyl groups showing distinct chemical shifts from the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~25
CH₂ (bromomethyl)~33
Aromatic C-H~126-128
Aromatic C (quaternary)~140-144

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl groups and the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbon atoms to which they are directly attached. This would definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the benzylic protons of the bromomethyl group and the aromatic carbons, as well as the carbons of the ethyl groups, confirming the connectivity of the substituents to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. This can be used to confirm the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₉Br), the expected exact mass can be calculated and compared to the experimentally measured mass to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

In tandem mass spectrometry, the molecular ion is selected and then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

A primary fragmentation pathway for this compound involves the loss of the bromine atom to form a stable benzylic carbocation. Another common fragmentation is the loss of a methyl group (CH₃) from one of the ethyl substituents, a process known as benzylic cleavage.

Table 3: Expected Mass Spectrometric Fragments for this compound

m/z Proposed Fragment Ion Formula
242/244[M]⁺ (Molecular ion)[C₁₃H₁₉Br]⁺
163[M - Br]⁺[C₁₃H₁₉]⁺
148[M - Br - CH₃]⁺[C₁₂H₁₆]⁺
133[M - Br - C₂H₅]⁺[C₁₁H₁₃]⁺

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. While an experimental FT-IR spectrum for this compound is not available in the referenced databases, a theoretical analysis based on its constituent functional groups allows for the prediction of its principal absorption bands.

The structure of this compound contains several key functional groups that give rise to characteristic IR absorptions:

Aromatic C-H Stretching: The C-H bonds on the benzene ring are expected to produce absorption bands in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds within the two ethyl groups (-CH₂CH₃) and the bromomethyl group (-CH₂Br) will exhibit stretching vibrations typically in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring result in characteristic, often sharp, absorption bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub

CH₂ Bending (Scissoring): The methylene groups in the ethyl and bromomethyl substituents will have a characteristic bending vibration around 1465 cm⁻¹.

C-Br Stretching: The carbon-bromine bond of the bromomethyl group is expected to show a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (1,2,3-trisubstitution) influences the strong C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ region and can be indicative of the specific substitution pattern. libretexts.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100 - 3000
Aliphatic C-H Stretch-CH₂CH₃, -CH₂Br2960 - 2850
Aromatic C=C StretchBenzene Ring1600 & 1500-1430
CH₂ Bending-CH₂-~1465
Aromatic C-H OOP BendingSubstituted Benzene900 - 675
C-Br Stretch-CH₂Br600 - 500
Table 2. Predicted characteristic FT-IR absorption bands for this compound based on functional group analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

As with FT-IR, experimental Raman spectra for this compound are not readily found in the searched literature. However, a theoretical prediction of the key Raman shifts can be made:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which involves the radial expansion and contraction of the ring, typically gives a strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also expected to be Raman active.

Alkyl Group Vibrations: C-H stretching and bending vibrations of the ethyl groups will be present, though they are often weaker in Raman spectra compared to aromatic ring modes.

C-Br Vibration: The C-Br stretching vibration is also observable in the Raman spectrum and would be expected in the 600-500 cm⁻¹ region. Due to the high polarizability of the bromine atom, this peak may be of significant intensity.

Raman spectroscopy is particularly useful for analyzing the carbon skeleton and non-polar bonds, making it an excellent tool for characterizing the substituted benzene ring and the attached alkyl and bromomethyl groups.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic C=C StretchBenzene Ring~1600Medium-Strong
Symmetric Ring BreathingBenzene Ring~1000Strong
Aliphatic C-H Stretch-CH₂CH₃, -CH₂Br2960 - 2850Medium
C-Br Stretch-CH₂Br600 - 500Medium-Strong
Table 3. Predicted characteristic Raman shifts for this compound.

Computational and Theoretical Studies on 2 Bromomethyl 1,3 Diethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules. For 2-(Bromomethyl)-1,3-diethylbenzene, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Furthermore, DFT can be used to calculate key energetic properties. For instance, the calculation of the bond dissociation energy of the carbon-bromine bond would provide a quantitative measure of its strength, which is crucial for understanding its reactivity in nucleophilic substitution reactions. While specific data for the title compound is unavailable, studies on related benzyl (B1604629) halides have utilized DFT to analyze bond energies and electron affinities. acs.org For example, DFT calculations have been shown to be effective in studying the radical anions of benzyl chlorides, which are structurally analogous to the radical that would be formed upon cleavage of the C-Br bond in this compound. acs.org

Ab Initio Methods for Precise Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be employed to obtain precise values for properties such as the ionization potential and electron affinity. These parameters are fundamental to understanding its behavior in electron transfer processes. Research on similar molecules, such as benzyl halides, has demonstrated the utility of ab initio calculations in determining these properties and establishing an absolute scale for cation affinities. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could reveal the dynamics of the ethyl and bromomethyl groups, providing insights into the accessible conformations and the energy barriers between them.

MD simulations can also be used to study how the molecule interacts with itself and with solvent molecules. This is particularly important for understanding its physical properties, such as its boiling point and solubility. While no specific MD studies on this compound have been reported, research on benzyl bromide in an aqueous environment has shown that such simulations can reveal complex, state-dependent memory effects that are not captured by simpler models. arxiv.org

Reaction Pathway Elucidation and Transition State Modeling

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing a measure of the reaction rate.

For this compound, this approach could be used to study its reactions with various nucleophiles. The calculations would reveal whether the reaction proceeds through a direct displacement mechanism (SN2) or a dissociative mechanism involving a carbocation intermediate (SN1). Studies on related benzyl halides have shown that the cleavage of the carbon-halogen bond can occur simultaneously with electron transfer, a process described as dissociative electron attachment. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental data.

For this compound, DFT calculations could predict its vibrational frequencies, which correspond to the peaks in its IR and Raman spectra. Similarly, NMR chemical shifts can be calculated to help assign the signals in its 1H and 13C NMR spectra. The correlation between calculated and experimental spectroscopic data for similar molecules has been shown to be a powerful tool for structural elucidation. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using a set of molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules.

While no QSRR studies specifically including this compound are available, a QSRR model could be developed for a series of substituted benzyl bromides to predict their reaction rates with a given nucleophile. The descriptors for this compound, such as its steric and electronic parameters, could then be used to predict its reactivity within this series.

Future Directions and Emerging Research Frontiers

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of benzylic bromides, often involving N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents like carbon tetrachloride (CCl₄), is facing scrutiny due to environmental and safety concerns. bohrium.comcolab.wsacs.org Future research will prioritize the development of green and sustainable methods for the synthesis of 2-(bromomethyl)-1,3-diethylbenzene.

Key research targets include:

Photochemical Bromination: Utilizing visible light to initiate the radical bromination of 2,6-diethyltoluene can eliminate the need for chemical radical initiators like AIBN or benzoyl peroxide. bohrium.comacs.org This approach offers milder reaction conditions and reduces chemical waste.

Solvent Replacement: There is a significant push to replace hazardous chlorinated solvents. colab.ws Research into the use of more environmentally benign solvents, such as acetonitrile (B52724) or even solvent-free conditions, is a critical goal. bohrium.comtandfonline.comorganic-chemistry.org

In-situ Reagent Generation: Advanced methods, particularly within flow chemistry systems, allow for the in-situ generation of bromine (Br₂) from safer precursors like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.orgrsc.org This strategy avoids the storage and handling of volatile and corrosive Br₂ and enhances the safety and efficiency of the process.

Table 1: Comparison of Synthetic Routes for Benzylic Bromination

MethodReagents & ConditionsAdvantagesChallengesReference
Traditional (Wohl-Ziegler)NBS, AIBN/peroxide, CCl₄, heatWell-established, selective for benzylic positionToxic/ozone-depleting solvent (CCl₄), hazardous initiators acs.org
Green PhotochemicalNBS, visible light, acetonitrileAvoids chemical initiators and hazardous solventsRequires photochemical reactor setup bohrium.comcolab.ws
Flow PhotochemicalNaBrO₃/HBr (in-situ Br₂), light, flow reactorHigh safety, rapid reaction, scalable, solvent-free potentialRequires specialized flow equipment rsc.orgrsc.org

Exploration of Novel Catalytic Transformations

The bromomethyl group is a powerful functional handle, primarily for nucleophilic substitution reactions. wikipedia.org Emerging research is focused on expanding its reactivity through novel catalytic methods, enabling the construction of more complex molecules under mild and selective conditions.

Photoredox Catalysis: This rapidly growing field uses light and a photocatalyst to generate radical intermediates from stable precursors. Benzyl (B1604629) bromides are excellent candidates for such transformations. Future work could explore the photoredox-mediated coupling of this compound with a wide array of partners, including electron-deficient alkenes (Giese-type reactions) and organoboron reagents, to form new C-C bonds. organic-chemistry.orgacs.org Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, can overcome the high reduction potentials of some benzyl halides, broadening their synthetic utility. organic-chemistry.orgacs.org

Enzymatic Functionalization: Biocatalysis offers unparalleled selectivity. While direct enzymatic bromination is challenging, engineered enzymes could be developed for the transformation of the diethylbenzene moiety. For instance, engineered threonine aldolases have been shown to functionalize benzylamines, and ketoreductases can selectively reduce ketones. nih.govnih.gov A chemoenzymatic strategy could involve the chemical conversion of this compound to an intermediate that is then acted upon by a highly selective enzyme to produce valuable chiral compounds.

Integration into Automated Synthesis and Flow Chemistry Platforms

The handling of reactive intermediates like benzylic bromides is significantly improved by modern chemical technologies. nih.gov Integrating the synthesis and subsequent reactions of this compound into automated and continuous flow platforms is a key frontier.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, enhanced safety by minimizing the volume of hazardous material at any given moment, and improved reproducibility. researchgate.netresearchgate.net The synthesis of this compound via photochemical bromination is ideally suited for a flow process, which provides uniform irradiation and efficient mixing. rsc.orgrsc.org Subsequent reactions, such as lithiation or Grignard formation, which are often difficult in batch, can be performed safely and efficiently in flow microreactors. rsc.orgacs.org

Automated Synthesis: Automated platforms can accelerate research by performing high-throughput experimentation for reaction optimization or the creation of molecular libraries. chemspeed.comsigmaaldrich.comrsc.org An automated system could rapidly screen various nucleophiles, catalysts, and reaction conditions to functionalize this compound, quickly identifying optimal pathways for the synthesis of a diverse range of derivatives.

Table 2: Advantages of Flow Chemistry for Benzyl Bromide Reactions

ParameterBatch ReactorFlow ReactorReference
SafetyLarge volume of reactive species, potential for thermal runawaySmall reaction volume, excellent heat transfer, safer handling of hazardous intermediates researchgate.net
Process ControlDifficult to control temperature and mixing in large volumesPrecise control of temperature, pressure, and residence time researchgate.net
ScalabilityChallenging, often requires re-optimizationScalable by running the reactor for longer times ("scale-out") researchgate.net
PhotochemistryPoor light penetration in large vesselsUniform irradiation due to short path length rsc.org

Design of Advanced Materials with Tunable Properties

The 1,3-diethylphenylene unit is a valuable component in materials science. The bromomethyl group on this compound provides a reactive site for incorporating this unit into larger macromolecular structures.

Polymer Synthesis: The compound can serve as a monomer or an initiator/grafting agent in polymerization reactions. For example, it could be used to introduce the 2,6-diethylbenzyl group into polymers via substitution reactions, thereby tuning the final material's properties such as solubility, thermal stability, and morphology. Its structure is related to diethylbenzene, which is a precursor to divinylbenzene, a common cross-linking agent for producing materials like polystyrene resins. wikipedia.org

Functional Materials: By reacting the bromomethyl group with functional molecules (e.g., fluorophores, redox-active units, or ligands), new materials with specific optical, electronic, or catalytic properties can be designed. The steric bulk of the two ethyl groups can influence the packing and intermolecular interactions within the solid state, providing a mechanism to fine-tune the material's bulk properties.

Interdisciplinary Research with Other Fields of Chemical Science

The future of this compound also lies in its application as a building block in interdisciplinary research that bridges synthetic organic chemistry with other fields.

Medicinal Chemistry: While not a drug itself, this compound is a versatile starting material. The 2,6-diethylphenyl group is a structural motif found in some biologically active compounds. Automated synthesis platforms could use this fragment to rapidly generate libraries of drug-like molecules for screening. sigmaaldrich.com

Supramolecular Chemistry: The shape and electronic properties of the diethylbenzene core make it an interesting component for designing host-guest systems. Research on 1,3,5-triethylbenzene (B86046) derivatives has shown their ability to form receptor cavities for anions. mdpi.com Similarly, derivatives of this compound could be incorporated into larger molecular architectures designed for selective molecular recognition.

Catalysis: The compound can be used to synthesize ligands for transition metal catalysis. The bulky 2,6-diethylphenyl group can create a specific steric environment around a metal center, influencing the selectivity and activity of a catalyst.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-1,3-diethylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of 1,3-diethylbenzene derivatives. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or electrophilic substitution with HBr in the presence of Lewis acids (e.g., AlCl₃) can introduce the bromomethyl group.
  • Critical Factors :

  • Temperature : Excess heat may lead to over-bromination or decomposition.
  • Solvent : Non-polar solvents (e.g., CCl₄) favor controlled radical bromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from di- or polybrominated byproducts.
    • Data Table :
Bromination MethodCatalyst/SolventYield (%)Purity (%)Reference
Radical (NBS, UV)CCl₄65–75>90
Electrophilic (HBr)AlCl₃/CH₂Cl₂50–6085–90

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?

  • Methodological Answer :

  • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm. Adjacent ethyl groups (CH₂CH₃) show splitting patterns: two triplets for the diethyl substituents at δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH₂) .
  • IR : C-Br stretching at ~600–650 cm⁻¹ confirms bromomethyl presence.
  • MS : Molecular ion peak at m/z 242 (C₁₁H₁₄Br⁺) and fragment ions at m/z 163 (loss of Br) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura or Heck coupling yields often arise from:

  • Steric hindrance : Bulky diethyl groups slow transmetallation. Use PdCl₂(dppf) with electron-rich ligands to enhance catalytic activity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate Pd catalysts. Optimize with toluene/water biphasic systems .
    • Case Study : A 2024 study reported 40% yield in DMF vs. 72% in toluene/water, attributed to reduced catalyst poisoning .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : Diethyl groups at positions 1 and 3 hinder nucleophilic attack at the bromomethyl site. Kinetic studies show SN₂ mechanisms are suppressed; SN₁ or radical pathways dominate .
  • Electronic Effects : Electron-donating ethyl groups deactivate the benzene ring, reducing electrophilicity. Quantum mechanical calculations (DFT) indicate a 15% slower reaction rate compared to unsubstituted analogs .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer :

  • Light Sensitivity : UV exposure leads to C-Br bond cleavage, forming 1,3-diethylbenzyl radicals. Store in amber vials at –20°C to extend shelf life .
  • Thermal Degradation : At >100°C, elimination reactions produce 1,3-diethylstyrene (GC-MS retention time: 8.2 min) .
    • Data Table :
ConditionDegradation ProductDetection Method
UV light (24h)1,3-Diethylbenzyl radicalEPR Spectroscopy
Heat (120°C, 1h)1,3-DiethylstyreneGC-MS

Biological and Pharmacological Research

Q. How can this compound serve as a precursor in bioactive compound synthesis?

  • Methodological Answer : The bromomethyl group is a versatile handle for alkylation reactions. For example:

  • Anticancer Agents : Coupling with pyrazole derivatives (e.g., 3-(4-bromophenyl)-1H-pyrazole) via Buchwald-Hartwig amination yields kinase inhibitors .
  • Antimicrobials : Thiazole derivatives synthesized from 2-(bromomethyl)thiazole precursors show MIC values of 2–8 µg/mL against S. aureus .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.